Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Description
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₂₁H₂₃NO₅S; molecular weight: 401.477 g/mol) is a functionalized cyclopenta[b]thiophene derivative featuring a conjugated (2E)-propenoyl group substituted with 2,5-dimethoxyphenyl and an ethyl ester moiety . The compound’s structural complexity arises from the fused cyclopentane-thiophene core, which imparts rigidity, and the electron-rich aromatic substituents that may influence its electronic properties and biological activity .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-4-27-21(24)19-15-6-5-7-17(15)28-20(19)22-18(23)11-8-13-12-14(25-2)9-10-16(13)26-3/h8-12H,4-7H2,1-3H3,(H,22,23)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNYPAKVDBXLR-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[B]thiophene core, followed by the introduction of the dimethoxyphenyl group and the ethyl ester functionality. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Molecular Formula: C₂₃H₂₁NO₃S
- Molecular Weight : 391.5 g/mol
- Key Differences: Replacement of the (2E)-propenoyl group with a 4-phenylbenzoyl substituent reduces conformational flexibility.
- Synthetic Yield: Not explicitly reported, but similar derivatives often achieve yields of 70–85% via analogous acylation reactions .
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Molecular Formula : C₁₇H₁₈N₂O₂S₂
- Molecular Weight : 354.46 g/mol
- Key Differences: Substitution of the propenoyl group with a thioureido moiety introduces sulfur-based hydrogen-bonding capabilities. This modification correlates with antifungal and antibacterial activities .
- Synthetic Route: Condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate .
Functional Group Modifications
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Molecular Formula : C₁₉H₁₈N₂O₄S
- Molecular Weight : 370.42 g/mol
- Key Differences: Incorporation of a cyanoacrylamido group and 4-hydroxyphenyl substituent introduces dual hydrogen-bond donor/acceptor sites. This structural motif is associated with antioxidant and anti-inflammatory activities .
- Synthetic Yield: 90% via Knoevenagel condensation .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Key Observations:
Hydrogen-Bonding Capacity: Thioureido and hydroxyl-containing derivatives exhibit higher hydrogen-bond donor counts, correlating with enhanced biological interactions .
Lipophilicity : The 2,5-dimethoxyphenyl substituent in the main compound increases LogP (3.2) compared to hydroxylated analogues (LogP 2.1–2.8), suggesting improved membrane permeability .
Bioactivity Trends: Electron-withdrawing groups (e.g., fluorine, cyano) are linked to antiviral and anti-inflammatory activities, while methoxy and phenyl groups may prioritize metabolic stability .
Yield Comparisons
Biological Activity
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of thiophene derivatives, characterized by a cyclopenta[B]thiophene core. Its structure includes:
- Functional Groups : An ethyl ester, an amide linkage, and a propenoyl moiety.
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
Anticancer Activity
Research indicates that derivatives of cyclopenta[B]thiophenes exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
- Mechanism : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to activate the p53 pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Antimicrobial Activity
Several studies have documented the antimicrobial properties of thiophene derivatives. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory effects. This compound has been shown to reduce the production of pro-inflammatory cytokines in experimental models.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in levels of TNF-alpha and IL-6 compared to control groups .
Research Findings and Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of various thiophene derivatives on cancer cell lines. The findings indicated that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against clinical isolates. The compound demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for various pathogens .
- Inflammation Model : In vivo experiments using a carrageenan-induced paw edema model showed that treatment with the compound resulted in a significant reduction in edema compared to untreated controls .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
The compound is synthesized via Knoevenagel condensation , where a cyanoacetamido-thiophene precursor reacts with substituted benzaldehydes in toluene with piperidine/acetic acid catalysis. Key parameters include:
- Reaction time: 5–6 hours.
- Temperature: Reflux conditions.
- Purification: Recrystallization with alcohol yields 72–94% purity . Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl 2-cyanoacetamido-thiophene | Piperidine/AcOH | Toluene | 72–94 |
Q. What spectroscopic and crystallographic methods are used to confirm its structure?
- IR spectroscopy : Identifies functional groups (e.g., C=O, NH).
- ¹H/¹³C NMR : Confirms proton environments and carbon骨架 .
- X-ray crystallography : Resolves 3D conformation and hydrogen bonding (e.g., N–H···O interactions in cyclopenta[b]thiophene derivatives) .
Q. What preliminary biological activities have been reported, and what assays are used?
- Antioxidant activity : Evaluated via DPPH radical scavenging assays .
- Anti-inflammatory activity : Tested in vivo using carrageenan-induced rat paw edema models .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or byproduct formation?
- Catalyst screening : Replace piperidine with morpholine or DBU for enhanced regioselectivity .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves yield .
Q. How do computational studies (e.g., DFT) explain its electronic properties or reactivity?
- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the cyclopenta[b]thiophene ring shows high electron density at the 2-amino position, favoring electrophilic substitutions .
- Molecular docking : Models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Dynamic NMR : Detects rotational barriers in amide bonds (e.g., E/Z isomerism in acrylamido groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula when isotopic patterns conflict with expected data .
Q. What strategies are employed to enhance its bioactivity through structural modifications?
- Substituent variation : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., NO₂) to modulate antioxidant potency .
- Hybridization : Conjugate with pyrrolidinone moieties to improve anti-inflammatory efficacy .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Gloves and goggles to prevent skin/eye irritation (Category 2/2A hazards) .
- Ventilation : Use fume hoods due to potential respiratory toxicity (STOT-SE 3) .
Q. How is its stability assessed under varying storage conditions?
- Accelerated degradation studies : Expose to heat (40°C) and humidity (75% RH) for 1–3 months, monitoring via HPLC .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Data Interpretation Challenges
Q. How can researchers validate conflicting bioactivity results across studies?
- Dose-response reevaluation : Test compound purity via LC-MS to rule out impurity-driven effects .
- Cell-line specificity : Compare results across multiple models (e.g., RAW 264.7 macrophages vs. primary cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
